(R,R)-Epoxy Leucine Carfilzomib
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Overview
Description
(R,R)-Epoxy Leucine Carfilzomib is a synthetic compound known for its potent proteasome inhibition properties. It is a second-generation proteasome inhibitor used primarily in the treatment of relapsed and refractory multiple myeloma. Carfilzomib is a modified tetrapeptidyl epoxide and an analog of epoxomicin, which selectively and irreversibly binds to the proteasome, leading to the inhibition of proteasome activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Epoxy Leucine Carfilzomib involves several key steps. One efficient method includes the preparation of novel epoxyketone intermediates. The process begins with the condensation of N-Boc-protected leucine with N,O-dimethylhydroxylamine hydrochloride to form a Weinreb amide. This intermediate is then treated with isopropenylmagnesium bromide to yield an α,β-unsaturated ketone. Subsequent reduction with sodium borohydride and cerium chloride produces allylic alcohols, which are then epoxidized using 3-chloroperoxybenzoic acid (mCPBA) or potassium .
Industrial Production Methods
Industrial production of this compound focuses on scalability and cost-effectiveness. The method described above is highly stereoselective, environmentally friendly, and low-cost, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(R,R)-Epoxy Leucine Carfilzomib undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized under specific conditions.
Reduction: The ketone group in the intermediate stages can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) or potassium is commonly used for epoxidation.
Reduction: Sodium borohydride and cerium chloride are used for reducing ketones to alcohols.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include epoxyketone intermediates and the final this compound compound .
Scientific Research Applications
(R,R)-Epoxy Leucine Carfilzomib has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying proteasome inhibition and developing new synthetic methods.
Biology: Investigated for its role in protein degradation pathways and cellular processes.
Medicine: Primarily used in the treatment of relapsed and refractory multiple myeloma. .
Industry: Applied in the development of new therapeutic agents and drug formulations.
Mechanism of Action
(R,R)-Epoxy Leucine Carfilzomib exerts its effects by selectively and irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome. This binding inhibits the proteasome’s activity, leading to the accumulation of ubiquitinated proteins, which induces cell cycle arrest and apoptosis. The compound activates pathways such as the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to programmed cell death .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: A first-generation proteasome inhibitor with a different mechanism of action and higher rates of peripheral neuropathy.
Ixazomib: Another proteasome inhibitor with oral bioavailability.
Uniqueness
(R,R)-Epoxy Leucine Carfilzomib is unique due to its irreversible binding to the proteasome, leading to prolonged inhibition and reduced side effects compared to other proteasome inhibitors .
Properties
Molecular Formula |
C40H57N5O7 |
---|---|
Molecular Weight |
719.9 g/mol |
IUPAC Name |
(2R)-4-methyl-N-[(2S)-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32?,33-,34+,40-/m1/s1 |
InChI Key |
BLMPQMFVWMYDKT-BZSRRHAESA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)[C@]2(CO2)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Origin of Product |
United States |
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